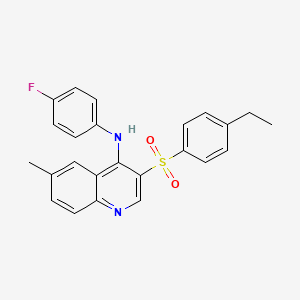
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine, also known as ESI-09, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This molecule belongs to the class of quinoline derivatives and has shown promising results in various scientific studies. In
Wirkmechanismus
The mechanism of action of 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine involves the inhibition of the TLR4-TRIF pathway. This pathway is involved in the activation of the innate immune response and is known to play a role in various diseases, including cancer and neurodegenerative diseases. By inhibiting this pathway, 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine can modulate the immune response and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the immune response. 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has been shown to protect against oxidative stress and reduce inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine in lab experiments is its high purity and specificity. 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has been extensively studied and has been shown to have a specific mechanism of action, which makes it a useful tool for investigating the TLR4-TRIF pathway. However, one limitation of using 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine is its potential toxicity. While 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has been shown to be relatively non-toxic in vitro, more studies are needed to determine its toxicity in vivo.
Zukünftige Richtungen
There are several future directions for the research of 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine. One potential direction is the investigation of its potential in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine could be further studied for its potential in treating various types of cancer and neurodegenerative diseases. Further studies could also investigate the toxicity of 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine in vivo and its potential for clinical use.
Synthesemethoden
The synthesis of 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine involves the reaction of 4-fluoroaniline and 4-ethylbenzenesulfonyl chloride with 6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in the presence of a base. The resulting product is purified by column chromatography to obtain 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine in high purity.
Wissenschaftliche Forschungsanwendungen
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of the TLR4-TRIF pathway, which is involved in the regulation of the innate immune response. 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-(4-fluorophenyl)-6-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2S/c1-3-17-5-11-20(12-6-17)30(28,29)23-15-26-22-13-4-16(2)14-21(22)24(23)27-19-9-7-18(25)8-10-19/h4-15H,3H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXRHFSEKLIUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

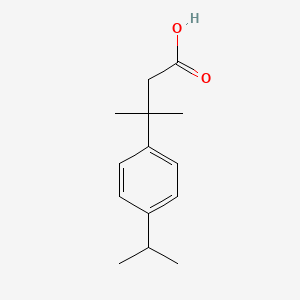
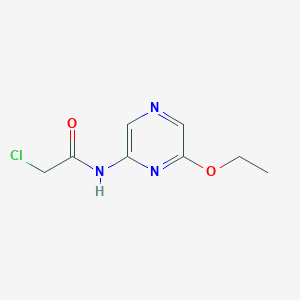
![2-[(2,4-dichlorophenyl)methoxy]-4-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione](/img/structure/B2909499.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2909501.png)
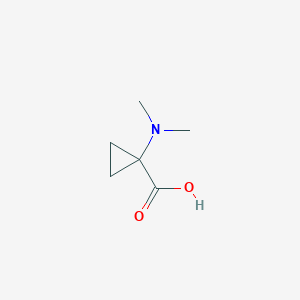
![4-[benzyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2909504.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2909507.png)
![Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2909509.png)
![ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2909510.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2909511.png)
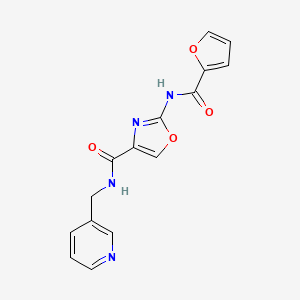
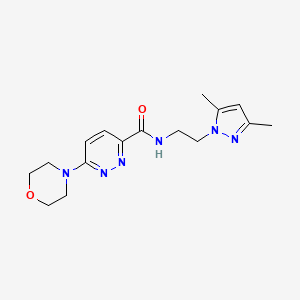
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B2909514.png)